molecular formula ClH5N3P B14686082 Phosphorodiamidimidic chloride CAS No. 25758-27-4

Phosphorodiamidimidic chloride

Cat. No.: B14686082
CAS No.: 25758-27-4
M. Wt: 113.49 g/mol
InChI Key: KEEISLGKHMHHDR-UHFFFAOYSA-N
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Description

Phosphorodiamidimidic chloride is a chemical compound with the formula P(NH2)2Cl It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by amido groups and one by a chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiamidimidic chloride can be synthesized through the reaction of phosphorus trichloride with ammonia. The reaction typically involves the following steps:

    Reaction of Phosphorus Trichloride with Ammonia: Phosphorus trichloride (PCl3) reacts with ammonia (NH3) to form this compound. [ \text{PCl}_3 + 2\text{NH}_3 \rightarrow \text{P(NH}_2\text{)}_2\text{Cl} + 2\text{HCl} ]

    Reaction Conditions: This reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidimidic chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorodiamidic acid and hydrochloric acid. [ \text{P(NH}_2\text{)}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{)}_2\text{OH} + \text{HCl} ]

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and other nucleophiles can react with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.

    Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction without causing decomposition.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphorodiamidimidic derivatives can be formed.

    Hydrolysis Products: Phosphorodiamidic acid and hydrochloric acid are the primary products of hydrolysis.

Scientific Research Applications

Phosphorodiamidimidic chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.

    Biology: It is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorodiamidimidic chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The amido groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Phosphorodiamidimidic chloride can be compared with other similar compounds such as:

    Phosphorodiamidic acid: Similar structure but with a hydroxyl group instead of a chloride group.

    Phosphorodiamidimidic bromide: Similar structure but with a bromide group instead of a chloride group.

    Phosphorodiamidimidic iodide: Similar structure but with an iodide group instead of a chloride group.

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable reagent in synthetic chemistry.

Properties

CAS No.

25758-27-4

Molecular Formula

ClH5N3P

Molecular Weight

113.49 g/mol

InChI

InChI=1S/ClH5N3P/c1-5(2,3)4/h(H5,2,3,4)

InChI Key

KEEISLGKHMHHDR-UHFFFAOYSA-N

Canonical SMILES

NP(=N)(N)Cl

Origin of Product

United States

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